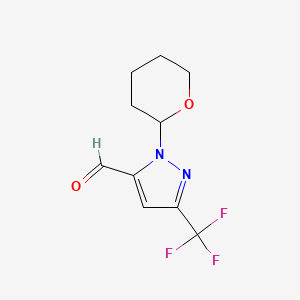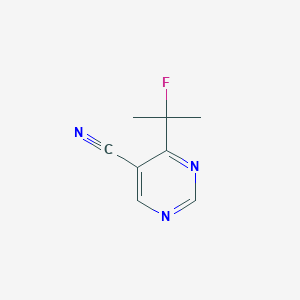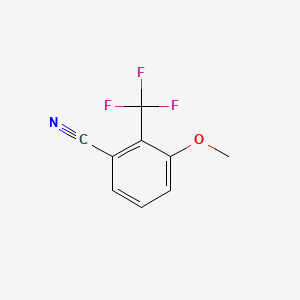
3-Methoxy-2-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
“3-Methoxy-2-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “3-Methoxy-2-(trifluoromethyl)benzonitrile” could involve several steps. For instance, “2-(Trifluoromethyl)benzonitrile” reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides . “3-Methoxybenzonitrile” undergoes dealkylation on treatment with SiCl4/LiI and BF3 .Molecular Structure Analysis
The molecular weight of “3-Methoxy-2-(trifluoromethyl)benzonitrile” is 201.15 . The InChI code for this compound is 1S/C9H6F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,1H3 .Chemical Reactions Analysis
“3-Methoxy-2-(trifluoromethyl)benzonitrile” might undergo several chemical reactions. For example, “2-(Trifluoromethyl)benzonitrile” reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides . “3-Methoxybenzonitrile” undergoes dealkylation on treatment with SiCl4/LiI and BF3 .Physical And Chemical Properties Analysis
“3-Methoxy-2-(trifluoromethyl)benzonitrile” is a solid substance at room temperature . It has a boiling point of 103-105°C .Applications De Recherche Scientifique
-
3-Methoxy-2-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1214385-02-0 . It has a molecular weight of 201.15 . It’s a solid substance at ambient temperature with a boiling point of 103-105°C .
-
In terms of safety, it has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
-
While specific applications for this compound were not found, compounds with a trifluoromethyl group have been noted for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
-
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This is achieved through transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
-
Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated . This comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
- Trifluoromethyl (-CF3) groups are commonly found in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
- Over the past decade, there has been significant growth in the incorporation of trifluoromethyl groups into organic motifs. This is achieved through transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- A variety of reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents have been developed, and their respective mechanisms have been further deliberated .
- A review of FDA-approved drugs over the last 20 years revealed that many of them contain trifluoromethyl groups. This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
- Trifluoromethyl (-CF3) groups are commonly found in pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
- Over the past decade, there has been significant growth in the incorporation of trifluoromethyl groups into organic motifs. This is achieved through transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- A variety of reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents have been developed, and their respective mechanisms have been further deliberated .
- A review of FDA-approved drugs over the last 20 years revealed that many of them contain trifluoromethyl groups. This review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Safety And Hazards
Propriétés
IUPAC Name |
3-methoxy-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDWWTZVPASWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



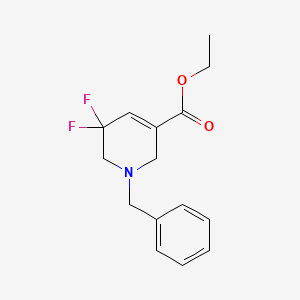
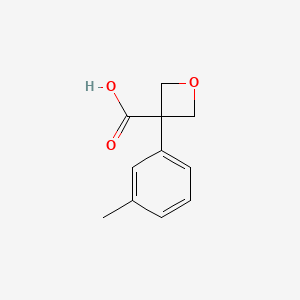
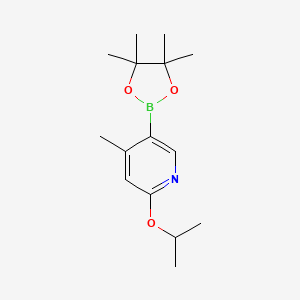
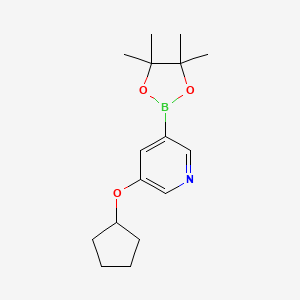
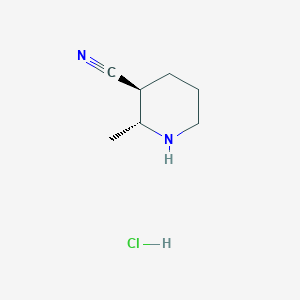
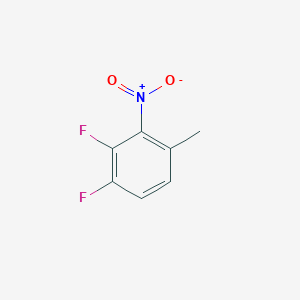
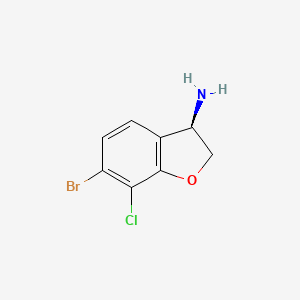
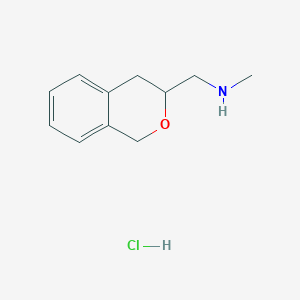
![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)
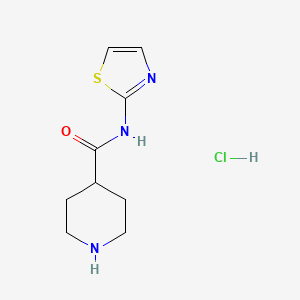
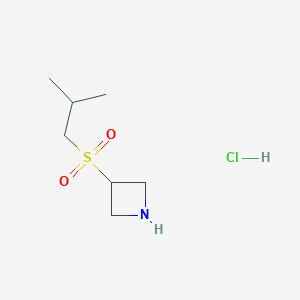
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
